4-Hydroxy-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a white to off-white solid that is soluble in organic solvents like chloroform, DMSO, and methanol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
4-Hydroxy-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may interfere with the normal functioning of proteins and nucleic acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would influence its bioavailability .
Result of Action
The compound’s ability to form oximes and hydrazones suggests that it may alter the structure and function of proteins and nucleic acids .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity with nucleophiles may be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-hydroxy-2-(trifluoromethyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Produces 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: Yields 4-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-hydroxybenzaldehyde
Uniqueness
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group relative to the hydroxyl and aldehyde groups influences its chemical behavior and makes it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHNMRPBKZURU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677406 |
Source
|
Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243395-68-7 |
Source
|
Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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